Hydroxystyrene

Description

Properties

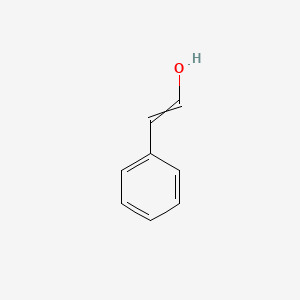

Molecular Formula |

C8H8O |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2-phenylethenol |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H |

InChI Key |

XLLXMBCBJGATSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CO |

Origin of Product |

United States |

Scientific Research Applications

Material Science Applications

Polymer Production

- Poly(4-hydroxystyrene) : This polymer is synthesized through radical polymerization techniques and is used as a substitute for traditional resins in various applications, including photoresists and adhesives. The polymer exhibits enhanced thermal stability and improved adhesion properties, making it suitable for electronic applications and coatings .

- Sustainable Materials : Recent collaborations, such as the one between Conagen and Sumitomo Chemical, focus on developing renewable carbon materials using hydroxystyrene. This approach aims to reduce reliance on petroleum-based products by utilizing biosynthesis and polymerization techniques to create environmentally friendly alternatives .

Table 1: Properties of Poly(4-hydroxystyrene)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 136°C |

| Applications | Photoresists, Adhesives |

| Stability | High thermal stability |

Biochemical Applications

Biosynthesis Pathways

- This compound derivatives can be produced via engineered biosynthetic pathways in microorganisms like Escherichia coli. For instance, a study demonstrated the successful biosynthesis of 4-hydroxystyrene using the tyrosine ammonia lyase gene from Saccharothrix espanaensis, showcasing its potential for sustainable production methods .

Case Study: Biosynthesis Using E. coli

- In a controlled study, genetically modified E. coli strains were cultured to produce this compound derivatives. The results indicated that specific strains could yield significant amounts of 4-hydroxystyrene (up to 17.6 mg/L) under optimized conditions, highlighting the potential for industrial applications in biomanufacturing .

Pharmaceutical Applications

Drug Development

- This compound and its derivatives are explored for their potential therapeutic applications due to their structural similarity to known pharmacophores. Research indicates that these compounds may contribute to the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders .

Case Study: Neuroprotective Properties

- Studies have suggested that this compound derivatives exhibit neuroprotective effects in animal models. For example, certain derivatives were shown to ameliorate cognitive deficits in transgenic mouse models of Alzheimer’s disease by reducing amyloid-beta accumulation, suggesting their potential role in neuropharmacology .

Environmental Applications

Green Chemistry Initiatives

- The production methods for this compound are increasingly aligned with green chemistry principles, focusing on minimizing waste and using renewable resources. The collaboration between Conagen and Sumitomo Chemical exemplifies this trend by developing processes that reduce the carbon footprint associated with traditional chemical synthesis .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Biosynthesis : Engineered E. coli strains (e.g., ΔCOS1) overproduce tyrosine, a precursor for this compound, achieving 20-fold higher titers than baseline strains .

- Enzymatic Reactions: Phenolic acid decarboxylases (PADs) catalyze regioselective β-carboxylation of this compound derivatives, enabling sustainable synthesis of cinnamic acids .

- Anticancer Potential: Tetramethylated this compound analogs inhibit cancer cell proliferation via ROS modulation, highlighting pharmaceutical applications .

Q & A

Q. What are the standard methods for synthesizing hydroxystyrene derivatives, and how can purity be validated?

this compound derivatives are typically synthesized via free-radical polymerization or controlled living polymerization techniques (e.g., RAFT or ATRP). For purity validation, researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm chemical structure, gel permeation chromatography (GPC) for molecular weight distribution, and differential scanning calorimetry (DSC) to assess thermal transitions. Elemental analysis is also recommended for verifying stoichiometric purity .

Q. How can researchers characterize the solubility and compatibility of this compound-based polymers with other materials?

Solubility parameters can be determined using Hansen solubility parameters (HSP) via turbidimetry or inverse gas chromatography. Compatibility studies with other polymers or solvents require phase behavior analysis using techniques like dynamic mechanical analysis (DMA) or small-angle X-ray scattering (SAXS) to detect phase separation or miscibility .

Q. What spectroscopic techniques are essential for analyzing this compound copolymer functional groups?

Fourier-transform infrared spectroscopy (FTIR) is critical for identifying hydroxyl (-OH) and aromatic C-H stretching modes. Ultraviolet-visible (UV-Vis) spectroscopy can monitor conjugation effects in copolymer systems, while X-ray photoelectron spectroscopy (XPS) provides surface composition data for thin-film applications .

Advanced Research Questions

Q. How can cross-linking during thermal annealing of this compound block copolymers be mitigated to preserve phase-separation integrity?

this compound derivatives undergo cross-linking at temperatures >150°C due to hydroxyl group reactivity. To avoid this, researchers have substituted thermal annealing with solvent vapor annealing (SVA) or employed protective groups (e.g., tert-butyldimethylsilyl) that stabilize the polymer during heating. Post-annealing characterization via atomic force microscopy (AFM) and SAXS is recommended to confirm domain orientation .

Q. What methodologies resolve contradictions in dissolution inhibition effects observed in this compound-containing photoresists?

Studies report conflicting dissolution inhibition behaviors in poly(this compound-co-methyl methacrylate) photoresists. Advanced approaches include:

- Controlled incorporation ratios : Systematic variation of this compound content (e.g., 10–40 mol%) to isolate inhibition thresholds.

- Real-time dissolution monitoring : Using quartz crystal microbalance (QCM) or ellipsometry to track dissolution kinetics under UV exposure.

- Molecular dynamics simulations : Modeling polymer-PAG (photoacid generator) interactions to predict segregation behavior .

Q. How can enzymatic methods improve the stereoselective functionalization of this compound derivatives?

Biocatalytic hydration using engineered enzymes (e.g., kievitone hydratase) enables asymmetric hydration of this compound olefins with >90% enantiomeric excess (ee). Key steps include:

Q. What experimental designs address discrepancies in innate material roughness (IMR) for this compound-based lithographic materials?

Contradictory IMR outcomes in copolymer systems require combinatorial testing:

- Parameter space mapping : Vary this compound content, PAG (photoacid generator) type, and post-exposure bake (PEB) conditions.

- Surface topology analysis : Use AFM or scanning electron microscopy (SEM) to correlate IMR with polymer segregation patterns.

- Controlled inhibition studies : Compare dissolution rates of copolymers with monomeric vs. polymeric PAGs to decouple inhibition and segregation effects .

Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound polymer synthesis?

- Detailed protocols : Document exact monomer ratios, initiator concentrations, and reaction times.

- Batch consistency : Use GPC to verify molecular weight distributions across synthesis batches.

- Reference standards : Include commercially available polystyrene standards for calibration in spectroscopic and chromatographic analyses .

Q. What strategies optimize the integration of this compound copolymers into high-temperature photoresists?

- Thermogravimetric analysis (TGA) : Screen copolymer thermal stability before application.

- Cross-linker additives : Introduce thermally stable cross-linkers (e.g., melamine derivatives) to enhance glass transition temperatures (Tg).

- Accelerated aging tests : Expose films to 200°C for 24 hours and assess mechanical integrity via nanoindentation .

Q. How can computational modeling guide the design of this compound-based materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.